4,4'-Dihydroxy-biphenyl-2-carboxylic acid
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Overview
Description
4,4’-Dihydroxy-biphenyl-2-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₀O₄ and a molecular weight of 230.22 g/mol . . This compound is characterized by the presence of two hydroxyl groups and a carboxylic acid group attached to a biphenyl structure. It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that carboxylic acids can interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
It’s known that carboxylic acids can form hydrogen bonds with their targets, altering their conformation and function . In the case of 4,4’-Dihydroxy-biphenyl-2-carboxylic acid, the presence of two hydroxyl groups might enhance its ability to form hydrogen bonds .
Biochemical Pathways
Carboxylic acids can participate in various biochemical reactions, including decarboxylation, oxidation, and reduction .
Pharmacokinetics
Carboxylic acids are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Carboxylic acids can influence cellular processes by altering the function of their targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4,4’-Dihydroxy-biphenyl-2-carboxylic acid . For instance, the ionization state of carboxylic acids can change with pH, which can affect their absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dihydroxy-biphenyl-2-carboxylic acid typically involves the reaction of biphenyl derivatives with appropriate reagents to introduce hydroxyl and carboxyl groups. One common method involves the hydroxylation of biphenyl-2-carboxylic acid using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dihydroxy-biphenyl-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
4,4’-Dihydroxy-biphenyl-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Comparison with Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: Similar structure but lacks hydroxyl groups, used in polymer synthesis.
2,5-Dihydroxy-biphenyl-2-carboxylic acid: Similar structure with hydroxyl groups in different positions, used in MOF synthesis.
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)13(16)17/h1-7,14-15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGRLYLKUDNCGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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